molecular formula C8H10FNO3S B13551001 2-(3-Fluorophenoxy)ethane-1-sulfonamide

2-(3-Fluorophenoxy)ethane-1-sulfonamide

Cat. No.: B13551001
M. Wt: 219.24 g/mol
InChI Key: JXTZRZOFSYBURW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethane-1-sulfonamide (CAS: 1342501-53-4) is a fluorinated sulfonamide derivative with the molecular formula C₈H₁₀FNO₃S and a molar mass of 219.23 g/mol . Its structure features a phenoxy group substituted with a fluorine atom at the meta position, linked to an ethanesulfonamide backbone. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role in enzyme inhibition and the fluorine atom’s ability to modulate pharmacokinetic properties, such as lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

2-(3-fluorophenoxy)ethanesulfonamide

InChI

InChI=1S/C8H10FNO3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)

InChI Key

JXTZRZOFSYBURW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethane-1-sulfonamide typically involves the reaction of 3-fluorophenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol is replaced by the sulfonyl chloride group, forming the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Fluorophenoxy)ethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(3-Fluorophenoxy)ethane-1-sulfonamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-(3-Fluorophenoxy)ethane-1-sulfonamide C₈H₁₀FNO₃S 219.23 3-fluorophenoxy, sulfonamide 1342501-53-4
2-(3-Fluorophenyl)ethane-1-sulfonamide C₈H₁₀FNO₂S 203.24 3-fluorophenyl, sulfonamide 919354-01-1
2-(Benzyloxy)ethane-1-sulfonamide C₉H₁₃NO₃S 215.27 Benzyloxy, sulfonamide 881407-21-2
2-(2-Bromophenyl)ethane-1-sulfonamide C₈H₁₀BrNO₂S 264.14 2-bromophenyl, sulfonamide 1286754-90-2
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide C₉H₁₀F₃NO₂S 253.24 3-CF₃-phenyl, sulfonamide 1251239-12-9

Key Observations :

  • Substituent Effects: The 3-fluorophenoxy group in the target compound introduces both electronegativity and steric hindrance, distinguishing it from analogs like 2-(3-fluorophenyl)ethane-1-sulfonamide (direct phenyl substitution) .
  • Molecular Weight : The benzyloxy analog (215.27 g/mol) is lighter than brominated or trifluoromethylated derivatives, which may influence bioavailability .

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